molecular formula C16H17N B13952891 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine CAS No. 63918-73-0

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

Cat. No.: B13952891
CAS No.: 63918-73-0
M. Wt: 223.31 g/mol
InChI Key: VJPKSUBNLIXKJK-UHFFFAOYSA-N
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Description

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process can be carried out using hydrogen over a Raney nickel catalyst, resulting in the formation of 6,7-dihydro-5H-dibenz(c,e)azepin-7-one. The lactam intermediate is then reduced using lithium aluminium hydride in ether to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.

Scientific Research Applications

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is unique due to its specific substitution pattern, which can influence its chemical behavior and suitability for various applications. The presence of the ethyl group can enhance its lipophilicity and potentially its biological activity.

Properties

CAS No.

63918-73-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

6-ethyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3

InChI Key

VJPKSUBNLIXKJK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

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